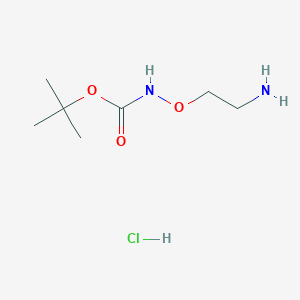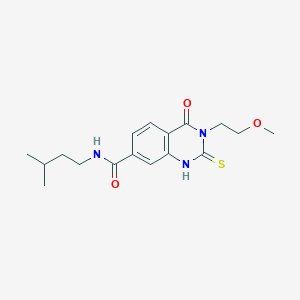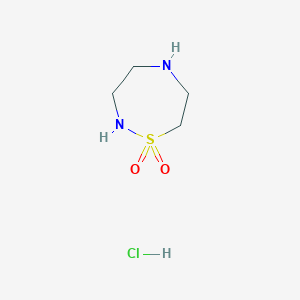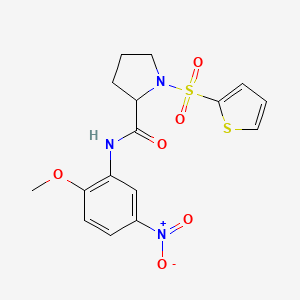
Carbamic acid, N-(2-aminoethoxy)-, 1,1-dimethylethyl ester, hydrochloride (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, N-(2-aminoethoxy)-, 1,1-dimethylethyl ester, hydrochloride (1:1) is a chemical compound that has been widely used in scientific research. It is a hydrochloride salt of the ester of carbamic acid and 2-aminoethanol. The compound is also known as AEE788 and has been used in various studies related to cancer research, angiogenesis, and signal transduction pathways.
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Drug Development
Carbamic acid, specifically its derivatives, plays a critical role in the synthesis of pharmaceuticals. For instance, a specific chiral intermediate, (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester, has been prepared for the total synthesis of HIV protease inhibitors like Atazanavir and BMS-186318. These processes often involve diastereoselective microbial reduction using various microbial cultures, including Rhodococcus, Brevibacterium, and Hansenula strains. This method has achieved high yields and enantiomeric excess, indicating its effectiveness in producing high-purity chiral alcohols necessary for drug development (Patel, Chu, & Mueller, 2003); (Patel et al., 1997).
Carbamic Acid Esters as Ammonia Equivalents
Carbamic acid esters, such as 2-trimethylsilylethyl ester, have been identified as effective ammonia equivalents in the palladium-catalyzed amination of aryl halides. This discovery is significant as it enables the preparation of anilines, which are crucial in pharmaceutical chemistry, particularly in developing compounds with sensitive functional groups (Mullick et al., 2010).
Role in the Synthesis of Antihypertensive Drugs
The synthesis of chiral intermediates for antiviral and antihypertensive drugs also involves the use of carbamic acid derivatives. Specifically, the preparation of chiral l-6-hydroxy norleucine, an intermediate in antihypertensive drug synthesis, utilizes carbamic acid esters. This demonstrates the compound's versatility in synthesizing various pharmacologically active molecules (Patel, 1999).
Prodrug Development
Carbamic acid esters have been explored as potential prodrug forms, aiming to protect parent phenols against first-pass metabolism. Their stability and reactivity in different pH environments and in the presence of enzymes like butyrylcholinesterase and acetylcholinesterase have been a subject of interest. This research has implications for the development of more effective pharmaceuticals (Hansen, Faarup, & Bundgaard, 1991).
Synthesis of Hydroxamic Acids
Carbamic acid derivatives have also been used in the synthesis of hydroxamic acids, which are significant chelators of hard metal ions like Fe(III). These compounds find applications in therapeutic, diagnostic, and separation chemistry, highlighting the compound's utility in diverse scientific domains (Liu, Jacobs, & Gopalan, 2009).
Eigenschaften
IUPAC Name |
tert-butyl N-(2-aminoethoxy)carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O3.ClH/c1-7(2,3)12-6(10)9-11-5-4-8;/h4-5,8H2,1-3H3,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNXDZSSQZYECN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-aminoethoxy)carbamate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5R,8S)-10-((2-chlorophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2366748.png)

![Benzo[b]thiophen-2-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2366750.png)


![(Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2366757.png)
![5-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2366758.png)

![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine](/img/structure/B2366762.png)

![Methyl 4-ethyl-5-methyl-2-[(3-phenylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B2366765.png)